molecular formula C7H15Br2NO B1379583 4-(2-Bromoethyl)-3-methylmorpholine hydrobromide CAS No. 1803601-48-0

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Cat. No. B1379583
M. Wt: 289.01 g/mol
InChI Key: JKQSHVYIJMACFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Bromoethyl)-3-methylmorpholine hydrobromide” is likely a brominated derivative of morpholine. Morpholine is a common heterocyclic amine featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecule likely contains a morpholine ring with a bromoethyl group attached. The presence of bromine, a halogen, may significantly influence the compound’s reactivity .


Chemical Reactions Analysis

As a brominated compound, it might undergo various reactions, such as nucleophilic substitution or elimination. The presence of the morpholine ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts .

Scientific Research Applications

1. Perovskite Solar Cells

  • Application : This compound is used to enhance the performance of perovskite solar cells (PSCs). It helps to reduce the defect density and increase the crystallinity of perovskite films, which in turn improves the efficiency and stability of PSCs .
  • Method : The compound is introduced into the perovskite precursor solution as a passivation agent. It coordinates with Lewis acid Pb2+, leading to the reduction in defect density .
  • Results : The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (VOC), short circuit current density (JSC) and fill factor (FF). After 30 days of storage, the PCE of the 0.16 THI PSC was maintained at 61.9% of its initial value .

2. Organic Synthesis

  • Application : This compound is used in the bromofunctionalization of alkenes in a flow reactor . It can also be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
  • Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
  • Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Safety And Hazards

Like many brominated compounds, it should be handled with care to avoid contact with skin and eyes. It should be used in a well-ventilated area .

properties

IUPAC Name

4-(2-bromoethyl)-3-methylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c1-7-6-10-5-4-9(7)3-2-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSHVYIJMACFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(2-Bromoethyl)-3-methylmorpholine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.